Benzyl-isopropyl-(S)-piperidin-3-yl-amine
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Overview
Description
Benzyl-isopropyl-(S)-piperidin-3-yl-amine is a complex organic compound that features a piperidine ring substituted with benzyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-isopropyl-(S)-piperidin-3-yl-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Substitution Reactions: The benzyl and isopropyl groups are introduced through nucleophilic substitution reactions. For instance, benzyl chloride and isopropyl bromide can be used as alkylating agents in the presence of a base like sodium hydride.
Chiral Resolution: The (S)-enantiomer can be isolated using chiral resolution techniques, such as chromatography on a chiral stationary phase.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated systems are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl-isopropyl-(S)-piperidin-3-yl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isopropyl groups, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, benzyl chloride, isopropyl bromide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl-isopropyl-(S)-piperidin-3-yl-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-(S)-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzylpiperidine: Similar structure but lacks the isopropyl group.
Isopropylpiperidine: Similar structure but lacks the benzyl group.
N-Benzylpiperidine: A closely related compound with similar pharmacological properties.
Uniqueness
Benzyl-isopropyl-(S)-piperidin-3-yl-amine is unique due to the presence of both benzyl and isopropyl groups on the piperidine ring, which may confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different activity compared to the ®-enantiomer.
Biological Activity
Benzyl-isopropyl-(S)-piperidin-3-yl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a benzyl group and an isopropyl group. Its molecular formula is C15H22N, and it has a molecular weight of approximately 230.35 g/mol. The unique combination of these groups contributes to its distinct biological properties.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. The compound's binding affinity to specific receptors can lead to various pharmacological effects, including enzyme inhibition and receptor antagonism.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts, such as cancer treatment or neurodegenerative diseases.
- Antiviral Properties : Similar compounds have shown effectiveness against viral infections, particularly through the inhibition of viral replication mechanisms. For instance, studies on related piperidine derivatives have highlighted their potential as antiviral agents against influenza viruses .
- Neuromodulatory Effects : The structural characteristics suggest that this compound may influence neurotransmitter release and uptake, making it a candidate for further exploration in treating mood disorders or neurodegenerative conditions.
Case Studies
- Inhibition Studies : A study demonstrated that related piperidine compounds exhibited significant inhibition of the enzyme Janus Kinase 3 (JAK3), which is involved in immune responses. This suggests potential applications in immunosuppressive therapies .
- Antiviral Activity : Another investigation explored the antiviral properties of N-benzyl piperidine derivatives, revealing promising results against influenza virus hemagglutinin (HA). The study indicated that specific structural features were critical for binding affinity and activity against the virus .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3S)-N-benzyl-N-propan-2-ylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)17(15-9-6-10-16-11-15)12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHFAXPBYLIMEG-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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